molecular formula C23H19ClN2OS B2495158 N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478049-46-6

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide

Cat. No. B2495158
CAS RN: 478049-46-6
M. Wt: 406.93
InChI Key: AYLWUBZSBOEBDQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide belongs to a class of compounds known for their biological activities. Such molecules, especially those containing the indole core, are of significant interest due to their potential therapeutic applications. For instance, indolylarylsulfones, closely related to the structure , have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase (Famiglini & Silvestri, 2018).

Synthesis Analysis

The synthesis of such compounds often involves multi-step organic reactions, including coupling reactions and sulfonation. While specific synthesis pathways for this compound are not directly documented, related research suggests methodologies that could be adapted for its synthesis. The Fischer synthesis of indoles, for example, presents a foundational approach for constructing indole derivatives, which could be relevant for synthesizing the core structure of our compound of interest (Taber & Tirunahari, 2011).

Scientific Research Applications

Synthesis Techniques

A variety of methods have been developed for synthesizing compounds structurally related to N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide. For instance, Kobayashi et al. (2013) described an efficient one-pot synthesis method for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are structurally similar to the compound . This method involves cyclization of precursor isothiocyanates using sodium hydride followed by S- and/or N-alkylation of the resulting intermediates (Kobayashi, A. Kobayashi, & Ezaki, 2013). Similarly, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized by Rehman et al. (2018) to evaluate new drug candidates for Alzheimer’s disease, showcasing the versatility of related compounds in drug design (Rehman et al., 2018).

Chemical Reactivity and Applications

Compounds similar to N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide have shown a range of chemical reactivities and potential applications. For instance, a study by Yılmaz et al. (2015) synthesized derivatives from indapamide and found that one specific compound demonstrated significant proapoptotic activity on melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015). Additionally, Desai et al. (2011) synthesized a series of compounds for in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Structural Analysis

Studies like the one conducted by Siddiqui et al. (2008), which analyzed the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative, are crucial for understanding the intricate hydrogen bonding and molecular conformations of related compounds. This detailed structural analysis is essential for rational drug design and predicting the reactivity of these compounds (Siddiqui et al., 2008).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-2-(4-methylphenyl)sulfanylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-15-7-13-18(14-8-15)28-23-21(19-5-3-4-6-20(19)26(23)2)22(27)25-17-11-9-16(24)10-12-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLWUBZSBOEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide

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